molecular formula C15H20N2O3S B13767171 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-82-5

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13767171
CAS No.: 67637-82-5
M. Wt: 308.4 g/mol
InChI Key: XJFMOOZFNIFLOO-UHFFFAOYSA-N
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Description

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-B]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium azide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thieno[2,3-B]pyridine core in 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid imparts unique chemical and biological properties that distinguish it from other similar compounds. This structural feature contributes to its potential as a versatile compound in various research and industrial applications .

Properties

CAS No.

67637-82-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C15H20N2O3S/c1-4-16(5-2)6-7-17-9-12(15(19)20)13(18)11-8-10(3)21-14(11)17/h8-9H,4-7H2,1-3H3,(H,19,20)

InChI Key

XJFMOOZFNIFLOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O

Origin of Product

United States

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